molecular formula C13H26F3N5O8 B13965251 4-Aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid

4-Aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13965251
M. Wt: 437.37 g/mol
InChI Key: ROEBXOSFOCYHEI-UHFFFAOYSA-N
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Description

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is a compound with the molecular formula C13H20F3N3O8. It is used primarily in proteomics research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves multiple steps. The starting materials typically include aminomalonic acid and 4-aminobutyric acid. The reaction conditions often require specific solvents like dimethyl sulfoxide, methanol, and water to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of high-quality reagents and precise control of reaction conditions are crucial for producing the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action for Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with proteins and enzymes makes it particularly valuable in proteomics research and potential therapeutic applications .

Properties

Molecular Formula

C13H26F3N5O8

Molecular Weight

437.37 g/mol

IUPAC Name

4-aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/2C4H10N2O.C3H5NO4.C2HF3O2/c2*5-3-1-2-4(6)7;4-1(2(5)6)3(7)8;3-2(4,5)1(6)7/h2*1-3,5H2,(H2,6,7);1H,4H2,(H,5,6)(H,7,8);(H,6,7)

InChI Key

ROEBXOSFOCYHEI-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N)CN.C(CC(=O)N)CN.C(C(=O)O)(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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